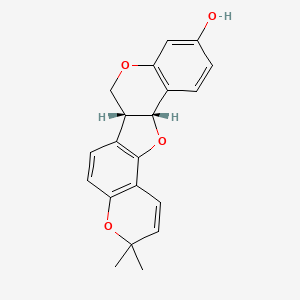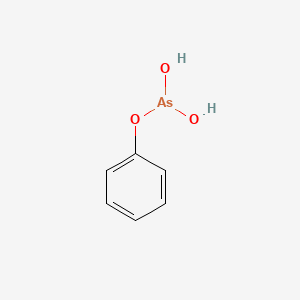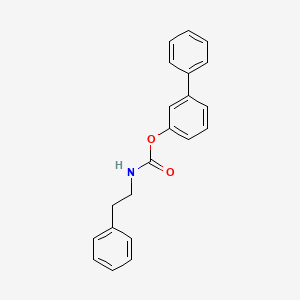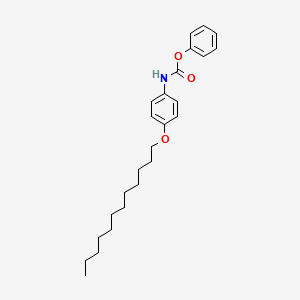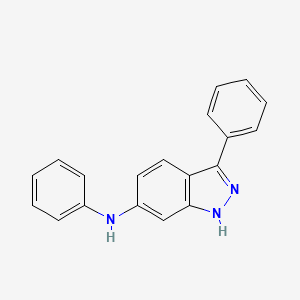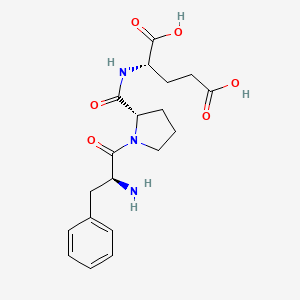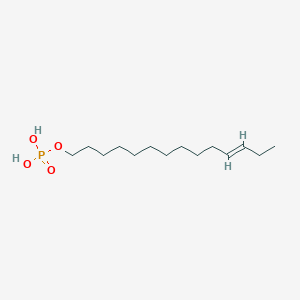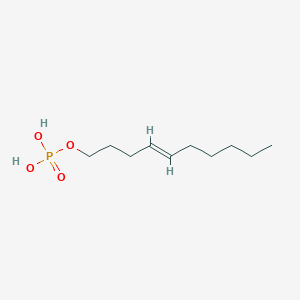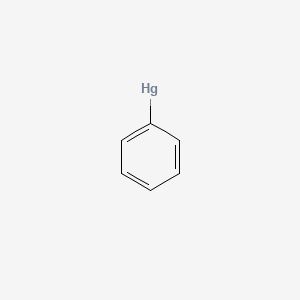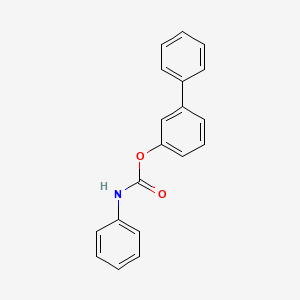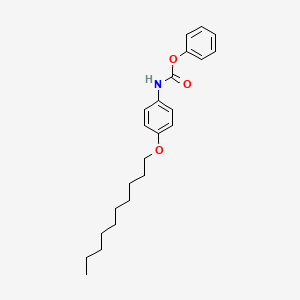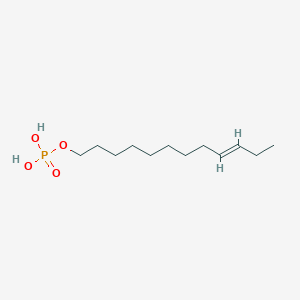
Phosphoric acid mono-((E)-dodec-9-enyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid mono-((E)-dodec-9-enyl) ester is an organophosphate compound. Organophosphates are esters of phosphoric acid and play a crucial role in various biological and industrial processes. This particular compound features a dodec-9-enyl group, which is an unsaturated aliphatic chain, attached to the phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid mono-((E)-dodec-9-enyl) ester typically involves the reaction of phosphorus oxychloride (POCl₃) with dodec-9-en-1-ol. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{ROH} \rightarrow \text{O=P(OR)}_3 + 3 \text{HCl} ] where ROH represents dodec-9-en-1-ol. The reaction is usually carried out under controlled conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of organophosphates, including this compound, often involves large-scale reactors where phosphorus oxychloride is reacted with the appropriate alcohols. The process is optimized to maximize yield and purity while minimizing the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid mono-((E)-dodec-9-enyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and dodec-9-en-1-ol.
Oxidation: The unsaturated aliphatic chain can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and dodec-9-en-1-ol.
Oxidation: Epoxides or other oxygenated derivatives of the aliphatic chain.
Substitution: Various substituted phosphoric acid esters depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid mono-((E)-dodec-9-enyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex organophosphates.
Biology: Studied for its role in cellular signaling pathways and as a potential modulator of enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and flame retardants.
Mechanism of Action
The mechanism of action of phosphoric acid mono-((E)-dodec-9-enyl) ester involves its interaction with various molecular targets:
Enzymes: It can act as an inhibitor or activator of enzymes involved in phosphorylation and dephosphorylation processes.
Cellular Pathways: It may modulate signaling pathways by interacting with phospholipids and other membrane components, affecting cellular functions such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid mono-((E)-dec-9-enyl) ester
- Phosphoric acid mono-((E)-oct-9-enyl) ester
- Phosphoric acid mono-((E)-hex-9-enyl) ester
Uniqueness
Phosphoric acid mono-((E)-dodec-9-enyl) ester is unique due to its longer aliphatic chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for forming micelles in aqueous solutions. This makes it particularly useful in applications requiring surfactant properties .
Properties
Molecular Formula |
C12H25O4P |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
[(E)-dodec-9-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C12H25O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h3-4H,2,5-12H2,1H3,(H2,13,14,15)/b4-3+ |
InChI Key |
FSJUVXSBVQARLY-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCCOP(=O)(O)O |
Canonical SMILES |
CCC=CCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


